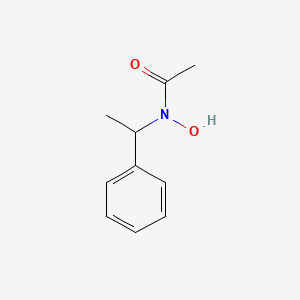

N-Hydroxy-N-(1-phenylethyl)acetamide

Description

N-Hydroxy-N-(1-phenylethyl)acetamide is a chiral acetamide derivative characterized by a hydroxy group attached to the nitrogen atom and a 1-phenylethyl substituent. These compounds often serve as intermediates in synthesizing bioactive molecules or ligands for transition-metal catalysts .

Properties

CAS No. |

61077-21-2 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

N-hydroxy-N-(1-phenylethyl)acetamide |

InChI |

InChI=1S/C10H13NO2/c1-8(11(13)9(2)12)10-6-4-3-5-7-10/h3-8,13H,1-2H3 |

InChI Key |

VWMHZJDWJXVGHF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)N(C(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Direct Amidation of Nitroalkanes

The one-pot amidation of primary nitroalkanes represents a streamlined route to N-Hydroxy-N-(1-phenylethyl)acetamide. Johnston et al. developed a general procedure using nitroalkanes, amines, and halogenation reagents in dimethyl ether (DME) under oxygen. For example, reacting (2-nitroethyl)benzene with (S)-1-phenylethan-1-amine in the presence of dibromotetrafluoroethane (DBTCE), potassium carbonate (K₂CO₃), and N-iodosuccinimide (NIS) yielded 2-phenyl-N-(1-phenylethyl)acetamide with 70% efficiency.

Mechanistic Insights :

- Nitroalkane Activation : Bromination of the nitroalkane intermediate generates a reactive α-bromo species, facilitating nucleophilic attack by the amine.

- Oxidative Conditions : Molecular oxygen promotes the elimination of HBr, driving the reaction toward amide formation.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | DME | Maximizes solubility of intermediates |

| Halogen Source | NIS (0.1 equiv.) | Minimizes over-halogenation |

| Reaction Time | 24 h | Ensures complete conversion |

Hydrogenation and Salt Formation Strategies

EP0982297A2 outlines a hydrogenation-based route to hydroxamic acid derivatives, offering parallels for N-hydroxyacetamide synthesis. The protocol involves:

- Hydrogenation of Intermediates : Using 5% Pd/C (Johnson Matthey A11190A-5) under acidic conditions to reduce nitro or imine groups.

- Salt Formation : Crystallization with p-methyl phenyl sulfonate enhances purity.

Case Study :

- Substrate : 3,4-Dichlorophenyl acetic acid derivative.

- Conditions : H₂ pressure, HCl/MeOH, NaHCO₃ neutralization.

- Outcome : 85.3% yield with 99.6% purity after recrystallization.

Applicability :

Chemoselective Acetylation Approaches

Hoogendoorn et al. demonstrated chemoselective N-acetylation of 4-aminophenol using propargyl bromide and K₂CO₃. Adapting this method, N-(1-phenylethyl)hydroxylamine could be acetylated under mild conditions:

Procedure :

- Acetylation : Treat hydroxylamine with acetic anhydride in dichloromethane (DCM).

- Workup : Neutralize with NaHCO₃ and purify via column chromatography.

Advantages :

- Selectivity : Avoids O-acetylation due to steric hindrance from the 1-phenylethyl group.

- Scalability : Yields >90% reported for analogous systems.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound Synthesis

*Estimated based on analogous compounds.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-N-(1-phenylethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of N-(1-phenylethyl)acetamide.

Reduction: The compound can be reduced to form N-(1-phenylethyl)ethanamine.

Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Major Products Formed

Oxidation: N-(1-phenylethyl)acetamide.

Reduction: N-(1-phenylethyl)ethanamine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-Hydroxy-N-(1-phenylethyl)acetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-Hydroxy-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key N-(1-phenylethyl)acetamide derivatives, highlighting substituents, synthesis methods, stereochemical outcomes, and applications:

Key Structural and Functional Differences

Substituent Effects on Reactivity and Properties

- Methoxy Substituents : The α-methoxy group in (R)-2-methoxy-N-(1-phenylethyl)acetamide enhances steric bulk, favoring high enantioselectivity during dynamic kinetic resolution . Its optical rotation ([α]D = +102.4) contrasts sharply with the parent compound’s −52.7, highlighting substituent impact on chirality .

- Hydroxy Substituents: (R)-2-(2-hydroxyphenyl)-N-(1-phenylethyl)acetamide introduces a phenolic hydroxyl group, enabling coordination with ruthenium catalysts in oxidation reactions . However, its lower yield (59%) compared to methoxy derivatives suggests sensitivity to steric and electronic factors.

- Chloro Substituents : 2-Chloro-N-(1-phenylethyl)acetamide’s electrophilic α-carbon facilitates nucleophilic substitution, making it a key intermediate in antimicrobial pyrazolo-pyrimidine derivatives .

Stereochemical Outcomes

- Dynamic Kinetic Resolution : The synthesis of (R)-2-methoxy-N-(1-phenylethyl)acetamide achieves >99% ee via ruthenium-catalyzed racemization and enantioselective acylation, demonstrating superior stereocontrol compared to ligand-mediated methods .

- Stereoretentive Reactions : (S)-2-methoxy-2-phenyl-N-((S)-1-phenylethyl)acetamide retains configuration during synthesis, as confirmed by X-ray crystallography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.